molecular formula C27H28N2O6S B11644847 Ethyl (2Z)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11644847
M. Wt: 508.6 g/mol
InChI Key: ZSEXHEOBPHWONG-HMAPJEAMSA-N
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Description

Ethyl (2Z)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the thiazolopyrimidine class Compounds in this class are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the thiazolopyrimidine core: This can be achieved by the cyclization of appropriate precursors under specific conditions.

    Introduction of substituents: Functional groups such as hydroxy, methoxy, and isopropoxy groups are introduced through various substitution reactions.

    Esterification: The carboxylate ester group is formed by reacting the carboxylic acid intermediate with ethanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halides or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is not well-documented. compounds in the thiazolopyrimidine class often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research is needed to elucidate the exact mechanism of action of this compound.

Comparison with Similar Compounds

Ethyl (2Z)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can be compared with other similar compounds in the thiazolopyrimidine class. Similar compounds include:

    Thiazolopyrimidine derivatives: Known for their diverse biological activities.

    Other heterocyclic compounds: Such as thiazoles and pyrimidines, which also exhibit a wide range of biological activities.

Properties

Molecular Formula

C27H28N2O6S

Molecular Weight

508.6 g/mol

IUPAC Name

ethyl (2Z)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(2-propan-2-yloxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H28N2O6S/c1-6-34-26(32)23-16(4)28-27-29(24(23)18-9-7-8-10-20(18)35-15(2)3)25(31)22(36-27)14-17-11-12-21(33-5)19(30)13-17/h7-15,24,30H,6H2,1-5H3/b22-14-

InChI Key

ZSEXHEOBPHWONG-HMAPJEAMSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC(C)C)C(=O)/C(=C/C4=CC(=C(C=C4)OC)O)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC(C)C)C(=O)C(=CC4=CC(=C(C=C4)OC)O)S2)C

Origin of Product

United States

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